molecular formula C16H16N4O5 B11116620 N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

Cat. No.: B11116620
M. Wt: 344.32 g/mol
InChI Key: JABUAJSRNRLSMU-GIJQJNRQSA-N
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Description

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazide functional group, which is often involved in various chemical reactions, making it a valuable substance in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-methoxyaniline in the presence of acetic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide has several applications across various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The hydrazide group can form stable complexes with metal ions, which is crucial in enzyme inhibition studies. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide
  • N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
  • N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-(2-chlorophenyl)acetohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C16H16N4O5/c1-25-15-5-3-2-4-13(15)17-10-16(22)19-18-9-11-8-12(20(23)24)6-7-14(11)21/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+

InChI Key

JABUAJSRNRLSMU-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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